An In-Depth Technical Guide to 3,19-Dihydroxy-6,23-dioxo-12-ursen-28-oic Acid: Natural Sources, Biosynthesis, and Therapeutic Potential
An In-Depth Technical Guide to 3,19-Dihydroxy-6,23-dioxo-12-ursen-28-oic Acid: Natural Sources, Biosynthesis, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,19-Dihydroxy-6,23-dioxo-12-ursen-28-oic acid is a bioactive pentacyclic triterpenoid belonging to the ursane family.[1] These complex natural products are of significant interest to the pharmaceutical and scientific communities due to their diverse and potent biological activities. This guide provides a comprehensive overview of the known natural sources of 3,19-dihydroxy-6,23-dioxo-12-ursen-28-oic acid, its biosynthetic origins, and a detailed exploration of its therapeutic potential, supported by available data and protocols for its isolation and analysis.
Natural Sources and Distribution
3,19-Dihydroxy-6,23-dioxo-12-ursen-28-oic acid has been identified in a select number of plant species, primarily within the Uncaria genus, commonly known as Cat's Claw, and the Aria genus. The concentration of this and other triterpenoids can vary based on the plant part, geographical location, and harvesting time.
| Plant Species | Family | Plant Part(s) | Geographic Distribution | Reference(s) |
| Uncaria tomentosa | Rubiaceae | Stem bark, Root bark | South and Central America | [2][3][4] |
| Aria edulis | Rosaceae | Not specified | East Asia | [2] |
| Uncaria sessilifructus | Rubiaceae | Herbs | Southeast Asia | [5] |
The presence of this compound in the bark and herbaceous parts of these plants suggests a role in the plant's defense mechanisms.[6]
Biosynthesis of Ursane-Type Triterpenoids: The Scientific Foundation for Isolation
Understanding the biosynthetic pathway of 3,19-dihydroxy-6,23-dioxo-12-ursen-28-oic acid is fundamental to appreciating its natural origin and developing effective isolation strategies. Ursane-type triterpenoids are synthesized via the mevalonate (MVA) pathway in the plant cytoplasm and endoplasmic reticulum.[7]
The key stages of this pathway are:
-
Formation of the Precursor: The pathway begins with the synthesis of the linear C30 precursor, 2,3-oxidosqualene, from isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP).[7]
-
Cyclization to the Ursane Skeleton: The crucial cyclization of 2,3-oxidosqualene is catalyzed by the enzyme α-amyrin synthase (α-AS) . This enzyme facilitates a series of protonation, cyclization, and rearrangement reactions to form the characteristic pentacyclic α-amyrin scaffold.[8][9]
-
Oxidative Modifications: Following the formation of the α-amyrin backbone, a series of oxidative modifications are carried out by cytochrome P450 monooxygenases (CYP450s) and other enzymes to introduce hydroxyl and oxo functionalities at specific positions on the ursane skeleton, ultimately leading to the formation of 3,19-dihydroxy-6,23-dioxo-12-ursen-28-oic acid.[7]
Isolation and Purification: A Generalized Protocol
While a specific, detailed protocol for the isolation of 3,19-dihydroxy-6,23-dioxo-12-ursen-28-oic acid is not extensively documented, a generalized approach based on the extraction of similar triterpenoids from Uncaria species can be effectively employed. The following protocol is a composite of established methods and should be optimized for specific laboratory conditions and starting materials.
Step 1: Preparation of Plant Material
-
Drying: Air-dry the plant material (e.g., stem bark of Uncaria tomentosa) in a well-ventilated area, protected from direct sunlight, until brittle. Alternatively, use a laboratory oven at a controlled temperature of 40-50°C.
-
Grinding: Grind the dried plant material into a fine powder (40-60 mesh) using a laboratory mill to increase the surface area for efficient extraction.
Step 2: Solvent Extraction
The choice of solvent is critical for the efficient extraction of triterpenoids. Medium polarity solvents are generally most effective.
-
Maceration:
-
Submerge the powdered plant material in 80% ethanol-water solution (v/v) at a 1:10 solid-to-liquid ratio in a sealed container.[7]
-
Agitate the mixture at room temperature for 48-72 hours.
-
-
Soxhlet Extraction (for higher efficiency):
-
Place the powdered plant material in a cellulose thimble and perform continuous extraction with methanol for 24-48 hours.[10]
-
-
Filtration and Concentration:
-
Filter the extract through Whatman No. 1 filter paper to remove solid debris.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a crude extract.[7]
-
Step 3: Purification by Column Chromatography
-
Column Preparation: Prepare a silica gel (60-120 mesh) column using a suitable solvent system, such as a gradient of chloroform and ethyl acetate.
-
Fractionation: Apply the crude extract to the top of the column and elute with the solvent gradient. Collect fractions and monitor by Thin Layer Chromatography (TLC).
-
Fraction Pooling: Combine fractions showing the presence of the target compound (based on co-chromatography with a reference standard, if available).
-
Final Purification: Subject the enriched fraction to further purification using preparative High-Performance Liquid Chromatography (HPLC) on a C18 column to achieve high purity.
Physicochemical Properties
A summary of the key physicochemical properties of 3,19-dihydroxy-6,23-dioxo-12-ursen-28-oic acid is presented below. This data is essential for its characterization and for designing analytical and formulation studies.
| Property | Value | Source(s) |
| Molecular Formula | C₃₀H₄₄O₆ | [2] |
| Molecular Weight | 500.7 g/mol | [2] |
| XLogP3 | 3.5 | [2] |
| Physical Description | White to off-white powder | [11] |
| Melting Point | 260-262 °C | [12] |
| Solubility | Slightly soluble in water; Soluble in DMSO, Pyridine, Methanol, and Ethanol. | [5][12] |
Biological Activities and Therapeutic Potential
While extensive pharmacological studies on 3,19-dihydroxy-6,23-dioxo-12-ursen-28-oic acid are limited, research on structurally similar ursane-type triterpenoids and preliminary data suggest potential therapeutic applications in several areas.
Anti-inflammatory, Antioxidant, and Anti-tumor Activities
Ursane-type triterpenoids are widely reported to possess anti-inflammatory, antioxidant, and anti-tumor properties.[12] The biological activity of these compounds is often attributed to their ability to modulate key signaling pathways involved in inflammation and cell proliferation. However, specific quantitative data for the title compound is sparse. One study reported that 3β,6β,19α-trihydroxy-23-oxo-urs-12-en-28-oic acid (a stereoisomer) showed no significant inhibitory activity against HepG2 (liver carcinoma) and MCF-7 (breast adenocarcinoma) cells, with IC50 values greater than 100 µg/mL.[13]
Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition
A closely related compound, 3β,6β,19α-trihydroxyurs-12-en-28-oic acid, which lacks the 23-oxo group, has been identified as a mixed-type inhibitor of protein tyrosine phosphatase 1B (PTP1B).[11] PTP1B is a key negative regulator of the insulin and leptin signaling pathways, making it a validated therapeutic target for type 2 diabetes and obesity.[11] The IC50 value for PTP1B inhibition by this related compound was reported to be 48.2 µM.[13] This suggests that 3,19-dihydroxy-6,23-dioxo-12-ursen-28-oic acid may also possess anti-diabetic properties.
Conclusion and Future Directions
3,19-Dihydroxy-6,23-dioxo-12-ursen-28-oic acid is a naturally occurring ursane-type triterpenoid with potential, yet underexplored, therapeutic applications. The available data, primarily from studies on structurally related compounds, suggest that it may be a valuable lead compound for the development of new drugs, particularly for metabolic disorders.
Future research should focus on:
-
Comprehensive Biological Screening: A thorough evaluation of the cytotoxic, anti-inflammatory, antimicrobial, and antioxidant activities of the purified compound in a range of in vitro and in vivo models.
-
Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways modulated by this compound.
-
Optimization of Isolation Protocols: Development of a high-yield, scalable protocol for the isolation of 3,19-dihydroxy-6,23-dioxo-12-ursen-28-oic acid from its natural sources.
-
Semi-synthesis of Derivatives: Exploration of the semi-synthesis of novel derivatives to enhance potency and selectivity.
This in-depth guide provides a solid foundation for researchers and drug development professionals to further investigate the promising therapeutic potential of 3,19-dihydroxy-6,23-dioxo-12-ursen-28-oic acid.
References
-
PubChem. 3,19-Dihydroxy-6,23-dioxo-12-ursen-28-oic acid. National Center for Biotechnology Information. [Link]
-
Wikipedia. α-Amyrin synthase. [Link]
-
PubMed Central. Productive Amyrin Synthases for Efficient α-Amyrin Synthesis in Engineered Saccharomyces cerevisiae. [Link]
-
ChemBK. 3beta,6beta,19alpha-Trihydroxy-23-oxours-12-en-28-oic acid. [Link]
-
Rain-Tree. Presence of Compounds in Cat's claw (Uncaria tomentosa). [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Alpha-seco-amyrin synthase - Wikipedia [en.wikipedia.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. 3,19-Dihydroxy-6,23-dioxo-12-ursen-28-oic acid | CAS:261768-88-1 | Manufacturer ChemFaces [chemfaces.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. α-amyrin biosynthesis | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. α-amyrin synthase - Wikipedia [en.wikipedia.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Productive Amyrin Synthases for Efficient α-Amyrin Synthesis in Engineered Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
